SB-435495

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SB-435495 est un inhibiteur puissant, sélectif, réversible, non covalent et actif par voie orale de la phospholipase A2 associée aux lipoprotéines (Lp-PLA2). Cette enzyme est impliquée dans l'hydrolyse des phospholipides oxydés dans les lipoprotéines de basse densité, qui joue un rôle important dans l'inflammation vasculaire et l'athérosclérose . This compound a montré des résultats prometteurs dans l'étude de l'uvéite autoimmune et de l'athérosclérose .

Méthodes De Préparation

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la formation du produit souhaité .

Les méthodes de production industrielle de SB-435495 ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie de la pureté et du rendement du produit final .

Analyse Des Réactions Chimiques

SB-435495 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Investigated for its effects on endothelial cells and its potential to reduce vascular inflammation.

Médecine : Exploré comme agent thérapeutique potentiel pour l'uvéite autoimmune, l'athérosclérose et le diabète

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la phospholipase A2 associée aux lipoprotéines.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la phospholipase A2 associée aux lipoprotéines. Cette enzyme hydrolyse les phospholipides oxydés dans les lipoprotéines de basse densité, conduisant à la production de médiateurs pro-inflammatoires. En inhibant cette enzyme, this compound réduit la production de ces médiateurs, diminuant ainsi l'inflammation vasculaire et l'athérosclérose . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la phospholipase A2 associée aux lipoprotéines et la réduction subséquente de l'activation des voies inflammatoires .

Applications De Recherche Scientifique

Scientific Research Applications

-

Cardiovascular Research

- Inhibition of Lp-PLA2 Activity : SB-435495 has been shown to significantly inhibit Lp-PLA2 activity in plasma samples from diabetic rats. In a study, doses of 0.25 to 10 mg/kg resulted in a marked reduction in plasma Lp-PLA2 activity levels, demonstrating its potential as a therapeutic agent for cardiovascular diseases linked to elevated Lp-PLA2 levels .

- Impact on Endothelial Cells : Research indicates that treatment with this compound increases cell viability in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL). This effect is associated with increased nitric oxide expression and decreased levels of endothelin-1, suggesting improved endothelial function .

-

Diabetes Research

- Retinal Vascular Leakage : In diabetic BN rats, this compound treatment reduced retinal vascular leakage, a common complication associated with diabetic retinopathy. The study demonstrated that daily administration of 10 mg/kg for 28 days effectively limited albumin extravasation compared to control groups .

- Therapeutic Potential : The compound's ability to inhibit Lp-PLA2 may also mitigate the progression of diabetic complications by improving vascular integrity and reducing inflammation .

- Inflammation Studies

Data Tables

Case Study 1: Cardiovascular Implications

In a study involving diabetic BN rats, researchers administered this compound at varying doses over a period of 28 days. The results indicated a dose-dependent decrease in Lp-PLA2 activity, correlating with improvements in vascular permeability and reduced inflammation markers. This highlights the compound's potential as a therapeutic agent for cardiovascular complications associated with diabetes.

Case Study 2: Endothelial Function Improvement

Another investigation focused on HUVECs exposed to oxLDL revealed that treatment with this compound not only enhanced cell viability but also modulated key signaling pathways involved in endothelial dysfunction. The study concluded that the inhibition of Lp-PLA2 could be beneficial in preventing endothelial injury caused by oxidative stress.

Mécanisme D'action

SB-435495 exerts its effects by selectively inhibiting lipoprotein-associated phospholipase A2. This enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein, leading to the production of pro-inflammatory mediators. By inhibiting this enzyme, this compound reduces the production of these mediators, thereby decreasing vascular inflammation and atherosclerosis . The molecular targets and pathways involved include the inhibition of lipoprotein-associated phospholipase A2 and the subsequent reduction in the activation of inflammatory pathways .

Comparaison Avec Des Composés Similaires

SB-435495 est unique en raison de sa forte puissance, de sa sélectivité et de sa biodisponibilité orale. Des composés similaires incluent :

SB-480848 : Another potent inhibitor of lipoprotein-associated phospholipase A2, but with different pharmacokinetic properties.

Comparé à ces composés, this compound a montré une sélectivité et une puissance supérieures dans l'inhibition de la phospholipase A2 associée aux lipoprotéines, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in various inflammatory processes and cardiovascular diseases. This compound has garnered attention for its potential therapeutic applications, particularly in the context of atherosclerosis and other inflammatory conditions.

This compound exerts its biological activity by selectively inhibiting Lp-PLA2, which hydrolyzes oxidized phospholipids. This inhibition leads to a reduction in pro-inflammatory mediators, thereby influencing the progression of diseases related to inflammation and lipid metabolism.

Inhibition Characteristics

- IC50 Value : this compound has an IC50 value of approximately 57 µmol/L against recombinant Lp-PLA2, indicating its effectiveness in inhibiting enzyme activity under specific conditions .

- Selectivity : The compound demonstrates high selectivity for Lp-PLA2 over other phospholipases, making it a valuable tool for studying the enzyme's role in disease .

In Vivo Studies

Research has demonstrated that this compound effectively suppresses inflammatory responses in various animal models. For instance:

- Diabetic Models : In a study involving streptozotocin-diabetic rats, administration of this compound at a dose of 10 mg/kg significantly reduced blood-retinal barrier breakdown, highlighting its potential in managing diabetic complications .

In Vitro Studies

In vitro studies have shown that this compound can modulate inflammatory pathways:

- Phagocytosis Suppression : The compound was found to block the suppression of phagocytosis induced by oxidatively modified phosphatidylserines (PSox) on apoptotic cells, suggesting its role in enhancing the clearance of dead cells .

Case Studies

Several case studies have explored the implications of Lp-PLA2 inhibition by this compound:

- Atherosclerosis : In patients with atherosclerosis, elevated levels of Lp-PLA2 have been associated with increased cardiovascular risk. This compound's ability to lower Lp-PLA2 activity suggests it could be beneficial in reducing plaque inflammation and stabilizing atherosclerotic lesions .

- Stroke Risk : Research indicates that high Lp-PLA2 activity correlates with increased stroke risk. Inhibiting this enzyme with this compound may offer protective effects against cerebrovascular events .

Comparative Analysis with Other Inhibitors

| Inhibitor | IC50 (µmol/L) | Selectivity | Notes |

|---|---|---|---|

| This compound | 57 | High | Potent Lp-PLA2 inhibitor |

| Giripladib | 0.06 | Moderate | Broad phospholipase inhibition |

| ASB14780 | 0.020 | High | GIVA cPLA2 inhibitor with anti-inflammatory properties |

Propriétés

Numéro CAS |

304694-39-1 |

|---|---|

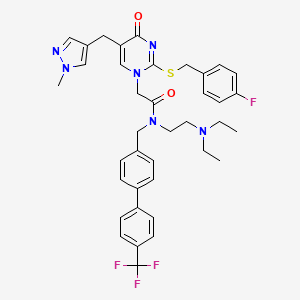

Formule moléculaire |

C38H40F4N6O2S |

Poids moléculaire |

720.8 g/mol |

Nom IUPAC |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |

Clé InChI |

VGIQUSQBXZXBGW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

SMILES canonique |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

Synonymes |

SB-435495 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.